(4-Methoxyphenyl)methyl 4-chloro-3-oxobutanoate
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Overview
Description
(4-Methoxyphenyl)methyl 4-chloro-3-oxobutanoate is an organic compound with a complex structure that includes a methoxyphenyl group, a methyl ester, and a chloro-oxo butanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)methyl 4-chloro-3-oxobutanoate typically involves the esterification of 4-methoxybenzyl alcohol with 4-chloro-3-oxobutanoic acid. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher production rates and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxyphenyl)methyl 4-chloro-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the ester can be reduced to form an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of (4-Methoxyphenyl)methyl 4-hydroxybutanoate.
Substitution: Formation of (4-Methoxyphenyl)methyl 4-aminobutanoate or (4-Methoxyphenyl)methyl 4-thiobutanoate.
Scientific Research Applications
(4-Methoxyphenyl)methyl 4-chloro-3-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Methoxyphenyl)methyl 4-chloro-3-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenyl chloroformate: Shares the methoxyphenyl group but differs in the functional groups attached to the aromatic ring.
4-Chloro-3-methylphenol: Contains a chloro and methyl group on the phenol ring, similar to the chloro and methoxy groups in the target compound.
Uniqueness
(4-Methoxyphenyl)methyl 4-chloro-3-oxobutanoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
Properties
CAS No. |
113188-30-0 |
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Molecular Formula |
C12H13ClO4 |
Molecular Weight |
256.68 g/mol |
IUPAC Name |
(4-methoxyphenyl)methyl 4-chloro-3-oxobutanoate |
InChI |
InChI=1S/C12H13ClO4/c1-16-11-4-2-9(3-5-11)8-17-12(15)6-10(14)7-13/h2-5H,6-8H2,1H3 |
InChI Key |
LDNWESRERZDZLH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COC(=O)CC(=O)CCl |
Origin of Product |
United States |
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